

"Methyl 2-(bromomethyl)-5-nitrobenzoate structural analysis"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-5-nitrobenzoate

Cat. No.: B1356071

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **Methyl 2-(bromomethyl)-5-nitrobenzoate**

Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No: 90725-68-1) is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-deficient nitro-substituted benzene ring, makes it a versatile intermediate. Notably, it serves as a building block in the synthesis of novel therapeutic agents, including reversible inhibitors for severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease^[1].

However, its structural similarity to other isomers and its classification as a potential genotoxic impurity (PGI) in certain pharmaceutical manufacturing processes necessitate rigorous and unambiguous structural characterization^[2]. The presence of such impurities, even at trace levels, can have significant implications for drug safety and efficacy.

This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and purity assessment of **Methyl 2-(bromomethyl)-5-nitrobenzoate**. As a Senior Application Scientist, the emphasis here is not merely on the data but on the strategic integration of analytical techniques to build a self-validating system of evidence, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the fundamental properties of the molecule. The structure contains three key regions that dictate its chemical behavior and spectroscopic signature: the methyl ester, the electrophilic bromomethyl group, and the nitro-substituted aromatic ring. The strong electron-withdrawing nature of the nitro group and the ester functionality deactivates the aromatic ring, while the bromomethyl group provides a reactive site for nucleophilic substitution.

Table 1: Physicochemical Properties of **Methyl 2-(bromomethyl)-5-nitrobenzoate**

Property	Value	Source
CAS Number	90725-68-1	[1]
Molecular Formula	C ₉ H ₈ BrNO ₄	[3]
Molecular Weight	274.07 g/mol	[3]
Appearance	White to light yellow solid	[4]
Melting Point	72-74 °C	[5][6]
Solubility	Soluble in methanol and other organic solvents; insoluble in water.	[4][5]

Spectroscopic Elucidation of Molecular Structure

A singular analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise in Action: Why NMR is Foundational The ^1H NMR spectrum provides a direct map of the proton environments and their neighboring relationships through spin-spin coupling. For a molecule like this, with distinct aromatic and aliphatic regions, ^1H NMR can rapidly confirm the substitution pattern on the benzene ring—a critical step in distinguishing it from other isomers, such as Methyl 2-(bromomethyl)-3-nitrobenzoate.

A. ^1H NMR Spectroscopy Protocol & Interpretation

A high-quality spectrum is paramount for accurate interpretation.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Accurately weigh 10-15 mg of the sample and dissolve it in \sim 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). The choice of solvent is critical; CDCl_3 is often preferred for its simplicity, but DMSO-d_6 can be useful if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[7].
- **Instrument Setup:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity[7].
- **Data Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio[8].
- **Data Processing:** Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum[8].

Predicted ^1H NMR Data Interpretation

Table 2: Predicted ^1H NMR Spectral Data for **Methyl 2-(bromomethyl)-5-nitrobenzoate** (in CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
A	~ 4.00	Singlet (s)	3H	-OCH ₃	Typical chemical shift for methyl ester protons. No adjacent protons, hence a singlet.
B	~ 4.95	Singlet (s)	2H	-CH ₂ Br	Benzylic protons adjacent to an electronegative bromine atom. Shifted downfield. No adjacent protons, hence a singlet.
C	~ 7.80	Doublet (d)	1H	Ar-H (H6)	Aromatic proton ortho to the bromomethyl group. Coupled to H4.
D	~ 8.35	Doublet of doublets (dd)	1H	Ar-H (H4)	Aromatic proton meta to both the bromomethyl and nitro

groups.
Coupled to
H3 and H6.

E	~ 8.60	Doublet (d)	1H	Ar-H (H3)	Aromatic proton ortho to the nitro group and meta to the ester. Deshielded by the nitro group. Coupled to H4.
---	--------	-------------	----	-----------	---

B. ^{13}C NMR Spectroscopy

While ^1H NMR maps the proton skeleton, ^{13}C NMR confirms the carbon framework and the presence of quaternary carbons.

Predicted ^{13}C NMR Data Interpretation The spectrum should display 9 distinct signals, corresponding to each unique carbon atom in the molecule.

- **Aliphatic Carbons:** A signal for the methyl ester carbon (-OCH₃) around 53 ppm and the bromomethyl carbon (-CH₂Br) around 30 ppm.
- **Aromatic Carbons:** Six signals in the 120-150 ppm range. The carbon attached to the nitro group (C5) will be significantly downfield, while the carbon attached to the bromine (C2) will also be distinct.
- **Carbonyl Carbon:** The ester carbonyl carbon (-C=O) will appear as a singlet at a low field, typically around 165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, serving as an excellent orthogonal verification technique.

Expertise in Action: The Diagnostic Power of IR The IR spectrum provides a molecular "fingerprint." For this compound, the most telling signals are the strong, sharp carbonyl stretch of the ester and the two distinct, intense stretches of the nitro group. The presence and position of these bands provide immediate, high-confidence confirmation of these critical functionalities[9].

Experimental Protocol: FTIR-ATR

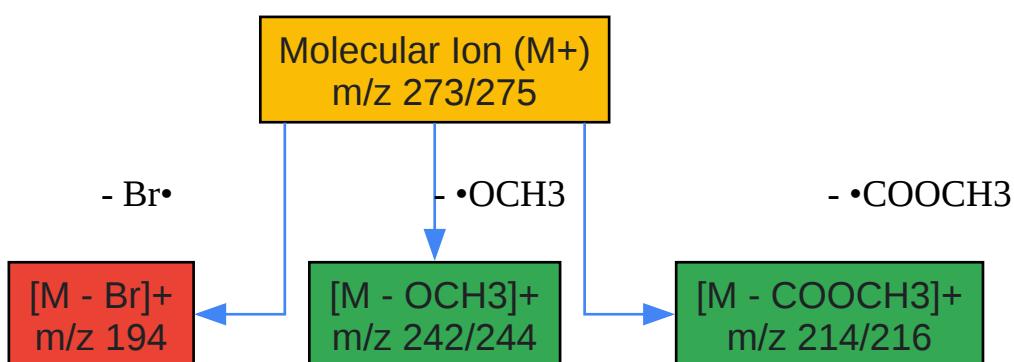
- Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm^{-1} .

Key IR Absorption Bands

Table 3: Characteristic IR Absorptions for **Methyl 2-(bromomethyl)-5-nitrobenzoate**

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~ 3100-3000	Medium	C-H Stretch	Aromatic C-H
~ 2960-2850	Medium-Weak	C-H Stretch	Aliphatic C-H (- CH_3 , - CH_2)
~ 1735-1720	Strong, Sharp	C=O Stretch	Ester Carbonyl
~ 1610, 1475	Medium	C=C Stretch	Aromatic Ring
~ 1530-1515	Strong	N=O Asymmetric Stretch	Nitro Group (- NO_2)
~ 1355-1345	Strong	N=O Symmetric Stretch	Nitro Group (- NO_2)
~ 1250-1200	Strong	C-O Stretch	Ester C-O
~ 680-650	Medium	C-Br Stretch	Alkyl Bromide

Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this molecule, its utility is twofold: confirming the elemental composition and identifying potential impurities in a chromatographic setup.

Expertise in Action: The Bromine Isotope Signature A key confirmatory feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 ratio. Therefore, the molecular ion peak (M^+) will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity[2]. This is a definitive marker for the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum Interpretation (Electron Ionization - EI)

- Molecular Ion (M^+): A pair of peaks at m/z 273 and 275, corresponding to $[\text{C}_9\text{H}_8^{79}\text{BrNO}_4]^+$ and $[\text{C}_9\text{H}_8^{81}\text{BrNO}_4]^+$.
- Key Fragments:
 - $[\text{M} - \text{Br}]^+$: Loss of the bromine radical (m/z 194). This is often a prominent peak due to the formation of a stable benzylic carbocation.
 - $[\text{M} - \text{OCH}_3]^+$: Loss of the methoxy radical from the ester (m/z 242/244).
 - $[\text{M} - \text{COOCH}_3]^+$: Loss of the carbomethoxy group (m/z 214/216).

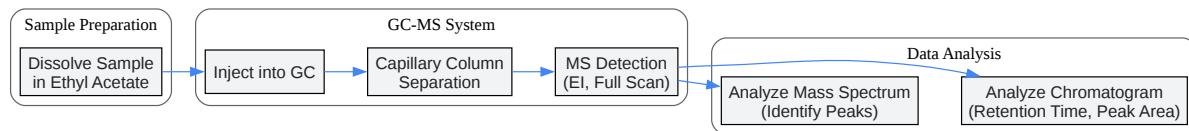
Diagram: Key Mass Spectrometry Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **Methyl 2-(bromomethyl)-5-nitrobenzoate** under EI-MS.

Chromatographic Analysis for Purity Assessment

For drug development professionals, confirming the identity is only half the battle; ensuring purity is equally critical. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an ideal technique for this purpose.

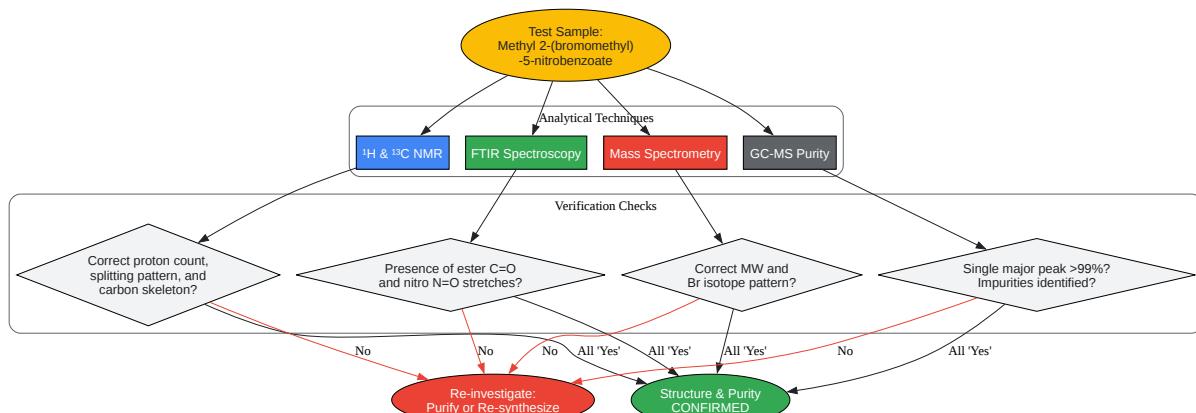

Expertise in Action: Why GC-MS is the Right Choice The compound is sufficiently volatile and thermally stable for GC analysis. The high separation efficiency of capillary GC can resolve closely related impurities (e.g., positional isomers or residual starting materials), while the mass spectrometer provides definitive identification of each separated peak. This is the gold standard for controlling potentially genotoxic impurities[2].

Experimental Protocol: GC-MS for Purity and Impurity Profiling

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
- **GC Column:** Use a low- to mid-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.
- **GC Conditions:**
 - **Injector:** Split/splitless, 250 °C.
 - **Carrier Gas:** Helium at a constant flow of ~1 mL/min.
 - **Oven Program:** Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
- **MS Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Acquisition Mode:** Full Scan mode (e.g., m/z 40-400) to identify unknown impurities. Selective Ion Monitoring (SIM) can be used for ultra-trace quantification of known

impurities.

Diagram: GC-MS Analytical Workflow


[Click to download full resolution via product page](#)

Caption: A streamlined workflow for purity analysis using Gas Chromatography-Mass Spectrometry.

Integrated Structural Verification: A Holistic Approach

The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent techniques. The workflow below illustrates how these analyses should be integrated for a definitive conclusion.

Diagram: Integrated Structural Verification Workflow

[Click to download full resolution via product page](#)

Caption: A holistic workflow integrating multiple analytical techniques for confident structural verification.

Conclusion

The structural analysis of **Methyl 2-(bromomethyl)-5-nitrobenzoate** is a critical task, particularly within the pharmaceutical industry. A robust analytical strategy, as outlined in this guide, is not merely an academic exercise but a cornerstone of quality control and regulatory compliance. By integrating the precise connectivity information from NMR, the functional group

confirmation from IR, the molecular weight and isotopic data from MS, and the high-resolution separation from GC, researchers can establish a self-validating and unimpeachable analytical dossier. This multi-faceted approach ensures the identity, purity, and safety of this key synthetic intermediate, thereby upholding the principles of scientific integrity in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencing.com [sciencing.com]
- To cite this document: BenchChem. ["Methyl 2-(bromomethyl)-5-nitrobenzoate structural analysis"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356071#methyl-2-bromomethyl-5-nitrobenzoate-structural-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com